molecular formula C19H12N2 B13815395 7h-Benzo[a]pyrido[3,2-g]carbazole CAS No. 207-89-6

7h-Benzo[a]pyrido[3,2-g]carbazole

Cat. No.: B13815395
CAS No.: 207-89-6
M. Wt: 268.3 g/mol
InChI Key: GOVPECSAQFXLOD-UHFFFAOYSA-N
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Description

7H-Benzo[a]pyrido[3,2-g]carbazole: is a complex organic compound with the molecular formula C19H12N2 . It is a polycyclic aromatic compound that contains a pyrido ring fused to a carbazole structure. This compound is known for its potential carcinogenic properties and is found in various pyrolysis mixtures, including those derived from fossil fuels and cigarette smoke .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[a]pyrido[3,2-g]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction often requires the use of strong acids or bases as catalysts to facilitate the formation of the fused ring structure .

Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products Formed:

    Oxidation: Hydroxylated derivatives

    Reduction: Dihydro and tetrahydro derivatives

    Substitution: Nitrated and halogenated derivatives

Scientific Research Applications

Chemistry: 7H-Benzo[a]pyrido[3,2-g]carbazole is used as a model compound in studying the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions. Its unique structure makes it an interesting subject for research in organic synthesis and reaction mechanisms .

Biology: In biological research, this compound is studied for its interactions with DNA and proteins. Its potential carcinogenic properties make it a valuable tool for understanding the mechanisms of chemical carcinogenesis and the development of cancer .

Medicine: While its carcinogenic nature limits its direct use in medicine, this compound is used in research to develop anti-cancer drugs. By understanding how this compound interacts with cellular components, researchers can design molecules that inhibit its harmful effects .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7H-Benzo[a]pyrido[3,2-g]carbazole involves its interaction with cellular DNA. The compound can intercalate between DNA base pairs, leading to mutations and disruptions in the normal functioning of the cell. This intercalation can result in the activation of oncogenes or the inactivation of tumor suppressor genes, ultimately leading to carcinogenesis .

Molecular Targets and Pathways:

    DNA: Intercalation between base pairs

    Proteins: Binding to cellular proteins, affecting their function

    Pathways: Activation of oncogenes, inactivation of tumor suppressor genes

Comparison with Similar Compounds

  • 7H-Benzo[c]pyrido[3,2-g]carbazole
  • Dibenzo[a,l]pyrene
  • Benzo[a]pyrene

Comparison:

Properties

CAS No.

207-89-6

Molecular Formula

C19H12N2

Molecular Weight

268.3 g/mol

IUPAC Name

7,12-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene

InChI

InChI=1S/C19H12N2/c1-2-5-13-12(4-1)7-8-15-18-14-6-3-11-20-16(14)9-10-17(18)21-19(13)15/h1-11,21H

InChI Key

GOVPECSAQFXLOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C5=C(C=C4)N=CC=C5

Origin of Product

United States

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